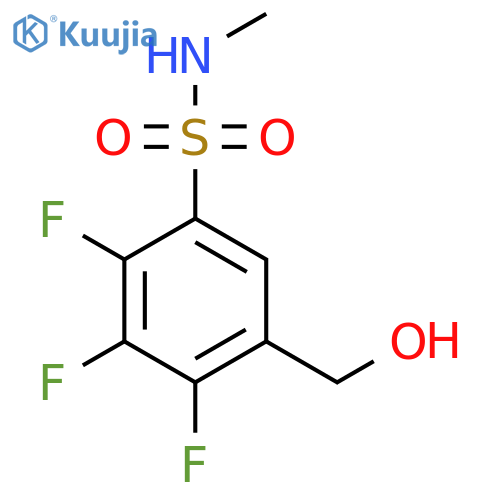

Cas no 2138285-91-1 (Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-)

2138285-91-1 structure

商品名:Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-

CAS番号:2138285-91-1

MF:C8H8F3NO3S

メガワット:255.214231491089

CID:5289075

Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 化学的及び物理的性質

名前と識別子

-

- 2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide

- 2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzenesulfonamide

- Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-

-

- インチ: 1S/C8H8F3NO3S/c1-12-16(14,15)5-2-4(3-13)6(9)8(11)7(5)10/h2,12-13H,3H2,1H3

- InChIKey: PRHWRJDUCCYNEB-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=C(C(=C(CO)C=1)F)F)F)(NC)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 332

- トポロジー分子極性表面積: 74.8

- 疎水性パラメータ計算基準値(XlogP): 0.3

Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673424-0.5g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 0.5g |

$754.0 | 2023-03-11 | ||

| Enamine | EN300-673424-10.0g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 10.0g |

$3376.0 | 2023-03-11 | ||

| Enamine | EN300-673424-0.25g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 0.25g |

$723.0 | 2023-03-11 | ||

| Enamine | EN300-673424-2.5g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 2.5g |

$1539.0 | 2023-03-11 | ||

| Enamine | EN300-673424-1.0g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-673424-0.05g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 0.05g |

$660.0 | 2023-03-11 | ||

| Enamine | EN300-673424-0.1g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 0.1g |

$691.0 | 2023-03-11 | ||

| Enamine | EN300-673424-5.0g |

2,3,4-trifluoro-5-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

2138285-91-1 | 5.0g |

$2277.0 | 2023-03-11 |

Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl- 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2138285-91-1 (Benzenesulfonamide, 2,3,4-trifluoro-5-(hydroxymethyl)-N-methyl-) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量